4-(4-METHYLPIPERIDINE-1-CARBONYL)-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE
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Overview
Description
4-(4-METHYLPIPERIDINE-1-CARBONYL)-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE is a complex organic compound that features a quinoline core substituted with a thienyl group and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-METHYLPIPERIDINE-1-CARBONYL)-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE typically involves multi-step organic reactions. One common approach is the condensation of 2-(5-methyl-2-thienyl)-4-quinolinecarboxaldehyde with 4-methylpiperidine in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Catalyst: Acidic catalysts like p-toluenesulfonic acid
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-(4-METHYLPIPERIDINE-1-CARBONYL)-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride
Substitution: Nucleophilic substitution reactions with halogenated compounds
Common Reagents and Conditions
Oxidation: Typically carried out in acidic or basic media at elevated temperatures
Reduction: Conducted in anhydrous solvents under inert atmosphere
Substitution: Often performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional functional groups, while reduction could lead to the formation of partially or fully reduced quinoline compounds.
Scientific Research Applications
4-(4-METHYLPIPERIDINE-1-CARBONYL)-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-(4-METHYLPIPERIDINE-1-CARBONYL)-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(4-METHYLPIPERIDINE-1-CARBONYL)-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE: shares structural similarities with other quinoline and thienyl derivatives.
4,4′-Trimethylenedipiperidine: A safer and greener alternative for piperidine in organic reactions.
(E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6 …: A compound with similar structural motifs.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C21H22N2OS |
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Molecular Weight |
350.5 g/mol |
IUPAC Name |
(4-methylpiperidin-1-yl)-[2-(5-methylthiophen-2-yl)quinolin-4-yl]methanone |
InChI |
InChI=1S/C21H22N2OS/c1-14-9-11-23(12-10-14)21(24)17-13-19(20-8-7-15(2)25-20)22-18-6-4-3-5-16(17)18/h3-8,13-14H,9-12H2,1-2H3 |
InChI Key |
JEQXICMWKQXSPP-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)C |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)C |
Origin of Product |
United States |
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